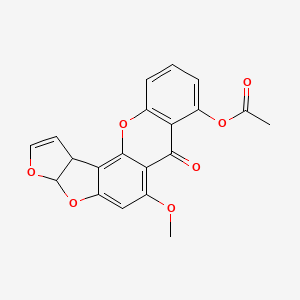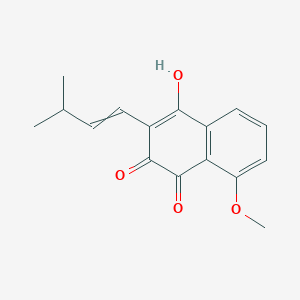
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a naphthalene ring system with hydroxy, methoxy, and prenyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Prenylation: The prenyl group can be added using a prenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The naphthoquinone core can be reduced to a dihydroxy naphthalene using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydroxy naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares a similar prenyl group but differs in the core structure.
Flavonoids: These compounds also contain hydroxy and methoxy groups but have different core structures.
Uniqueness
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione is unique due to its specific combination of functional groups and the naphthoquinone core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58785-61-8 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
4-hydroxy-8-methoxy-3-(3-methylbut-1-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)7-8-11-14(17)10-5-4-6-12(20-3)13(10)16(19)15(11)18/h4-9,17H,1-3H3 |
InChI-Schlüssel |
HOIKLCRURBESFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC1=C(C2=C(C(=CC=C2)OC)C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
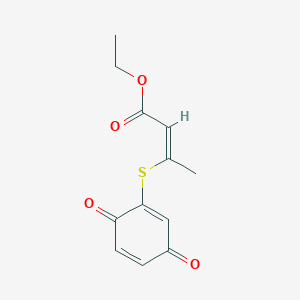
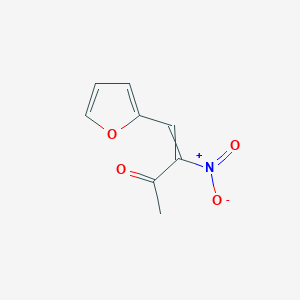
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
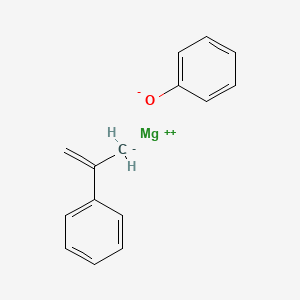

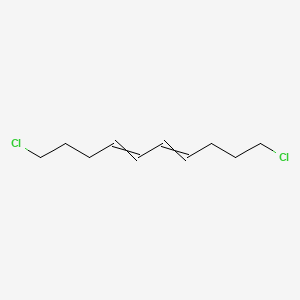

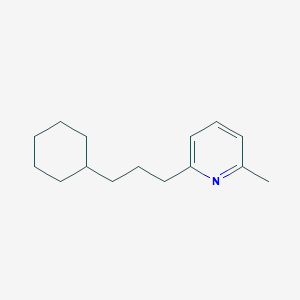
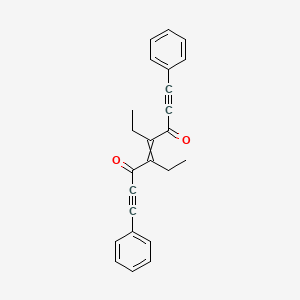
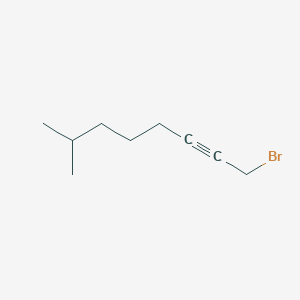
![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

